molecular formula C14H17N3O2S2 B4184770 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide

Cat. No.: B4184770
M. Wt: 323.4 g/mol
InChI Key: WRLPRDYYHGAQMW-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide typically involves the reaction of 5-(ethylthio)-1,3,4-thiadiazole-2-amine with 3-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of solvents such as dichloromethane or acetonitrile can facilitate the reaction and improve the solubility of the reactants. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The propoxy group can be substituted with other alkoxy or aryloxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkoxides or aryloxides in the presence of a suitable base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It can be used as a corrosion inhibitor in metal protection and as an additive in lubricants to enhance their performance.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-ethyl-1,3,4-thiadiazole
  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 2-Amino-5-(methylthio)-1,3,4-thiadiazole

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide is unique due to the presence of both the ethylthio and propoxybenzamide groups, which confer specific chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications, distinguishing it from other thiadiazole derivatives.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-3-8-19-11-7-5-6-10(9-11)12(18)15-13-16-17-14(21-13)20-4-2/h5-7,9H,3-4,8H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLPRDYYHGAQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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